![molecular formula C14H14Cl2N4S B4579374 N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-cyclopropylthiourea](/img/structure/B4579374.png)
N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-cyclopropylthiourea
Overview
Description
N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-cyclopropylthiourea, also known as CCT251545, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound is known to target the protein kinase PAK4, which is involved in several cellular processes, including cell proliferation, migration, and invasion.
Scientific Research Applications
Anticancer Applications
- Various pyrazole-based compounds, including derivatives similar to N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-cyclopropylthiourea, have been synthesized and tested for their anticancer activity against various cancer cell lines, such as human hepatocellular carcinoma HepG2, human breast cancer MCF-7, and human lung cancer A549 (Dawood et al., 2013).
- Novel pyrazole derivatives have been designed as inhibitors of cell cycle kinases, showing promising anticancer drug potential in human cancer cells (Nițulescu et al., 2015).
Antidiabetic Potential
- Pyrazole derivatives, including structures related to the compound , have been evaluated for their anti-diabetic potential against α-glucosidase and α-amylase enzymes, indicating potential applications in diabetes management (Karrouchi et al., 2021).
Antiviral Activities
- Pyrazole derivatives containing an oxime moiety, similar in structure to N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-cyclopropylthiourea, have shown antiviral activities, particularly against Tobacco Mosaic Virus (TMV) (Ouyang et al., 2008).
Antimicrobial Effects
- Some novel heterocyclic compounds, including those with structures related to the compound , have been synthesized and evaluated for their antimicrobial activity, showing promising results (Azab et al., 2013).
properties
IUPAC Name |
1-[4-chloro-1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-3-cyclopropylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N4S/c15-11-4-2-1-3-9(11)7-20-8-12(16)13(19-20)18-14(21)17-10-5-6-10/h1-4,8,10H,5-7H2,(H2,17,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOLFBMFMGYLPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NC2=NN(C=C2Cl)CC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-3-cyclopropylthiourea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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